トリジファン

概要

説明

Synthesis Analysis

Tridiphane's synthesis involves complex chemical reactions and processes. For instance, the synthesis of similar complex molecules often includes reactions like ring-opening polymerization and melt polycondensation, as seen in the creation of aliphatic triblock poly(L-lactide-b-butylene succinate-b-L-lactide)s (Ba et al., 2003). These processes involve various steps and catalysts to achieve the desired molecular structure.

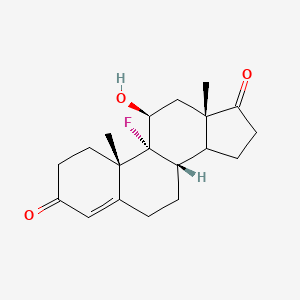

Molecular Structure Analysis

The molecular structure of Tridiphane is characterized by specific arrangements of atoms and bonds. Studies similar to those on tris(phosphan)-Nickel(0)-Ethen-Komplexe have shown that such molecules can exhibit complex structures, where molecular geometry and bonding play critical roles in determining their properties (Pörschke et al., 1984).

Chemical Reactions and Properties

The reactivity of Tridiphane can be understood by studying its interaction with other chemical entities. For example, the metabolism of tridiphane by hepatic epoxide hydrolases and glutathione S-transferases in mice gives insights into its chemical behavior and interaction with biological molecules (Magdalou & Hammock, 1987).

Physical Properties Analysis

The physical properties of Tridiphane, such as melting point, solubility, and phase behavior, are crucial for its application and handling. These properties can be similar to those of other complex organic compounds, which are often determined using techniques like differential scanning calorimetry and thermal gravimetric analysis.

Chemical Properties Analysis

Tridiphane's chemical properties, including acidity, basicity, reactivity, and stability, are integral to its function and application. Understanding these properties requires in-depth chemical analysis, akin to the studies done on similar organic compounds involving spectroscopic and theoretical study (Oliva et al., 2007).

科学的研究の応用

トウモロコシにおける除草剤の相乗剤

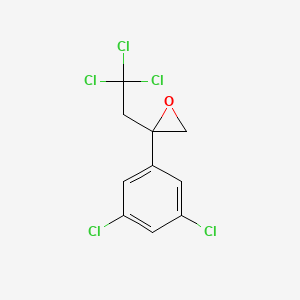

トリジファン (2-(3,5-ジクロロフェニル)-2-(2,2,2-トリクロロエチル)オキシラン) は、トウモロコシ (Zea mays) の出芽後雑草防除において、アトラジンとの併用により強力な相乗効果を発揮します . 特に、オヒシバ (Setaria faberi) やメヒシバ (Digitaria sanguinalis) などの雑草に対するアトラジンの効力を高めます。トリジファンの除草剤効果を高める能力は、持続可能な雑草管理のための貴重なツールとなります。

作物保護剤および耐性向上剤

トリジファンは、作物を除草剤による被害から保護する保護剤として使用できます。 作物の生育初期に亜毒性レベルで適用すると、同じ除草剤を後でより高濃度で適用した場合の耐性を高めます . このアプローチにより、作物の健康を損なうことなく、効果的な雑草防除が可能になります。

作用機序に関する知見

除草剤の代謝と作用機序に関する理解が深まるにつれて、除草剤を選択的に相乗効果を高めるまたは「保護する」他の化学物質を特定することができます。トリジファンの除草剤との相互作用は、重要な作物-雑草シナリオの管理のための新しい解決策を提供する可能性があります。

要約すると、トリジファンの多面的な用途は、除草剤の効果を高めることから作物を保護することまで多岐にわたります。 その可能性は、農業における継続的な研究と実践的な実装を正当化するものです

作用機序

Target of Action

Tridiphane primarily targets the enzyme glutathione S-transferase (GST) in plants . GST plays a crucial role in the detoxification of harmful substances, including herbicides, by conjugating them with glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid . This process renders the toxic compounds more water-soluble, facilitating their removal from the plant body .

Mode of Action

Tridiphane acts as an inhibitor of GST, preventing the enzyme from detoxifying certain herbicides . This inhibition enhances the herbicidal activity of these compounds, making them more effective at controlling unwanted plant species . For instance, tridiphane has been shown to inhibit the metabolism of atrazine, a commonly used herbicide, to water-soluble metabolites in certain weed species . This inhibition results in higher levels of unmetabolized atrazine in the plant, leading to increased herbicidal activity .

Biochemical Pathways

The primary biochemical pathway affected by tridiphane is the glutathione conjugation pathway . By inhibiting GST, tridiphane disrupts this pathway, preventing the detoxification of certain herbicides and enhancing their phytotoxic effects . The downstream effects of this disruption include increased herbicidal activity and improved weed control .

Pharmacokinetics

Like many other herbicides, tridiphane is likely absorbed by plants through the roots and leaves, distributed throughout the plant via the vascular system, metabolized in plant tissues, and excreted or sequestered in plant cells .

Result of Action

The primary molecular effect of tridiphane’s action is the inhibition of GST activity, which disrupts the detoxification of certain herbicides and enhances their phytotoxic effects . At the cellular level, this can lead to increased herbicide concentrations within plant cells, resulting in greater herbicidal activity and improved weed control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tridiphane. For instance, the timing of tridiphane application relative to the application of other herbicides can affect its synergistic effects . In one study, tridiphane applied 1 or 2 days before atrazine or an atrazine-cyanazine mixture generally controlled wild oat similar to the tridiphane-triazine tank mix . .

Safety and Hazards

特性

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZHOAONZVJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024365 | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58138-08-2 | |

| Record name | Tridiphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridiphane [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tridiphane?

A1: Tridiphane's primary mechanism of action is the inhibition of glutathione S-transferases (GSTs) [, , , , ]. GSTs are enzymes crucial for detoxifying herbicides in plants, particularly those metabolized via conjugation with glutathione.

Q2: How does Tridiphane enhance the activity of other herbicides?

A2: By inhibiting GSTs, Tridiphane prevents the detoxification of certain herbicides, leading to their accumulation in the target plants [, , , , , , ]. This results in enhanced herbicidal activity and improved weed control.

Q3: Which herbicides have shown synergistic effects when combined with Tridiphane?

A3: Tridiphane has demonstrated synergistic effects with various herbicides, including Atrazine [, , , , , , ], Cyanazine [, , , , ], EPTC [, ], Alachlor [, , ], Propanil [, ], and Metribuzin [].

Q4: Does Tridiphane affect all plant species equally?

A4: No, Tridiphane exhibits differential toxicity among plant species. For instance, it synergizes EPTC and Alachlor activity in both Corn and Proso Millet, but the effective herbicide rates for Proso Millet control are much lower []. Additionally, Tridiphane increased Paraquat-induced injury in Soybean, Corn, and Giant Foxtail [].

Q5: Can Tridiphane impact the uptake and metabolism of other herbicides?

A5: Yes, research suggests that Tridiphane can alter the uptake and metabolism of certain herbicides. For example, it increased Atrazine uptake in both Corn and Giant Foxtail seedlings. While Atrazine metabolism to water-soluble metabolites increased in Corn, it remained unchanged in Giant Foxtail [].

Q6: Does Tridiphane affect glutathione levels in plants?

A6: Studies indicate that Tridiphane, along with Atrazine, can influence glutathione levels in plants. Both herbicides caused a decrease in thiol content in excised corn roots [].

Q7: What is the molecular formula and weight of Tridiphane?

A7: Tridiphane has the molecular formula C9H6Cl5O and a molecular weight of 316.4 g/mol.

Q8: How do environmental conditions influence Tridiphane's effectiveness?

A8: Environmental conditions can influence Tridiphane's efficacy. In one study, Tridiphane only enhanced Paraquat-induced growth inhibition in Soybean under environmental conditions that already limited plant growth [].

Q9: Does Tridiphane act as a catalyst in any known reactions?

A9: The provided research does not indicate any catalytic properties of Tridiphane. It primarily acts as an inhibitor of GSTs, influencing the metabolic pathways of other herbicides.

Q10: What is known about the toxicity of Tridiphane?

A10: While the provided research focuses on Tridiphane's herbicidal activity, further studies are needed to evaluate its potential toxicity comprehensively.

Q11: What is the environmental fate of Tridiphane?

A11: Research indicates that Tridiphane can persist in soil, with its degradation influenced by factors like soil type and microbial activity [].

Q12: Does Tridiphane impact soil microorganisms?

A12: Studies have shown that Tridiphane can affect the activity of soil microorganisms, including those involved in nitrification, sulfur oxidation, and denitrification [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)

![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)